4'-Carboethoxy-3-(3-fluorophenyl)propiophenone
Description
4'-Carboethoxy-3-(3-fluorophenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethoxycarbonyl) group at the 4'-position of the phenyl ring and a 3-fluorophenyl substituent at the 3-position of the propiophenone backbone. Propiophenone derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and materials science due to their tunable electronic properties and reactivity .
Properties
IUPAC Name |
ethyl 4-[3-(3-fluorophenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOHMMEMPGHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644520 | |
| Record name | Ethyl 4-[3-(3-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-94-8 | |
| Record name | Ethyl 4-[3-(3-fluorophenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[3-(3-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves the esterification of 4’-hydroxy-3-(3-fluorophenyl)propiophenone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxy-3-(3-fluorophenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-(3-fluorophenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Carboethoxy-3-(3-fluorophenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the carboethoxy group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 4'-Carboethoxy-3-(3-fluorophenyl)propiophenone with structurally related compounds, emphasizing substituent effects:
*Calculated based on analogous compounds.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The carboethoxy group (strong electron-withdrawing) at the 4'-position likely reduces electron density at the ketone carbonyl, enhancing electrophilicity compared to 4'-fluoro or 4'-methoxy analogs .
- Fluorine Substitution: The 3-fluorophenyl group improves metabolic stability and bioavailability, a feature shared with 4'-fluoro and 3',4',5'-trifluoro derivatives .
- Sulfur-Containing Analogs: Compounds like 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone exhibit unique reactivity due to sulfur's polarizability, enabling diverse biological interactions .
Biological Activity
4'-Carboethoxy-3-(3-fluorophenyl)propiophenone, with the molecular formula C₁₈H₁₇FO₃ and a molecular weight of 300.32 g/mol, is an organic compound categorized as a ketone and ester. Its unique structure, featuring a fluorinated phenyl ring and an ethyl ester group, suggests potential biological activities that merit detailed exploration. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
- Formation of the Ethyl Ester : Reacting appropriate carboxylic acids with ethanol in the presence of acid catalysts.
- Fluorination : Introducing the fluorine atom to the phenyl ring using fluorinating agents.
- Propiophenone Formation : Condensing the resulting intermediates to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, some studies have evaluated related compounds against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| This compound | Not yet tested | TBD |
| 8-Methoxy-3-methyl-4-oxo-4H-chromene | 7.8 | Strong Inhibitor |
| Aldehyde derivative of chromanone A | 62.5 | Moderate Inhibitor |
The study shows that while some derivatives exhibit strong antifungal properties, the specific activity of this compound remains to be fully characterized in this context .
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Preliminary investigations suggest that its structure allows for interactions that could disrupt cellular processes in microorganisms, potentially inhibiting their growth and virulence factors.
Case Studies
A recent study highlighted the potential of structurally related compounds in inhibiting C. albicans. The findings indicated that compounds with specific substituents on the phenyl ring significantly influenced their antifungal activity. This suggests that further exploration of this compound could yield valuable insights into its biological effects.
Case Study Summary
- Objective : Evaluate antifungal properties against C. albicans.
- Methodology : Microbroth dilution method for determining MIC.
- Findings : Certain derivatives demonstrated significant inhibition, suggesting potential for therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4'-Carboethoxy-3-(3-fluorophenyl)propiophenone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts and reaction conditions. For fluorinated propiophenone derivatives, Friedel-Crafts acylation with AlCl₃ or BF₃ as Lewis acids is effective for introducing aromatic ketone groups . Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization in ethanol can enhance purity. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., fluorophenyl precursors to carboethoxy reagents) are critical steps to minimize byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the 3-fluorophenyl group shows distinct splitting patterns in ¹H NMR due to para/meta fluorine coupling . FT-IR identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ester functionalities (C-O at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (exact mass: ~220–260 g/mol) and fragmentation patterns .
Q. What are the critical steps in scaling up the synthesis from milligram to gram quantities without compromising purity?
- Methodological Answer : Scale-up requires rigorous control of exothermic reactions (e.g., using ice baths for acylation steps) and incremental increases in catalyst loading. Batch reactors with reflux condensers improve heat distribution. Post-synthesis, gradient elution in flash chromatography and fractional crystallization in ethanol/water mixtures ensure consistent purity. Residual solvent removal via rotary evaporation under reduced pressure minimizes impurities .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity in cyclization reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclization via dipole interactions, favoring para-substitution on the fluorophenyl ring. Lower temperatures (0–5°C) reduce kinetic competition, while higher temperatures (80–100°C) may promote thermodynamic control. Computational modeling (DFT) predicts solvent-dependent activation energies, corroborated by HPLC analysis of reaction mixtures .
Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra (FT-IR) of this compound?
- Methodological Answer : Discrepancies often arise from anharmonic vibrational modes or solvent effects. Re-examine computational parameters (e.g., B3LYP/6-31G* basis sets) and include implicit solvent models (e.g., PCM for ethanol). Experimentally, ensure sample purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare with reference spectra of analogous fluorinated propiophenones .
Q. What mechanistic insights explain the electron-withdrawing effects of the 3-fluorophenyl group on the ketone moiety?
- Methodological Answer : The 3-fluorophenyl group induces meta-directing effects via resonance and inductive withdrawal, destabilizing the carbonyl oxygen. X-ray crystallography reveals bond-length alterations (C=O elongation), while ¹⁹F NMR chemical shifts (~-110 to -120 ppm) quantify electronic perturbations. Hammett substituent constants (σₘ) correlate with reaction rates in nucleophilic acyl substitutions .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted to modify the carboethoxy group without degrading the fluorophenyl scaffold?
- Methodological Answer : Protect the ketone moiety with trimethylsilyl (TMS) groups before coupling. Use Pd(PPh₃)₄ catalysts and aryl boronic acids in degassed THF/water mixtures (3:1) at 60°C. Post-coupling, deprotection with tetrabutylammonium fluoride (TBAF) restores the ketone. Monitor reaction progress via GC-MS to avoid over-functionalization .
Data Contradiction & Validation
Q. How should researchers address conflicting solubility data reported for this compound in different solvents?
- Methodological Answer : Re-evaluate solubility using standardized gravimetric methods. Prepare saturated solutions in DCM, ethanol, and DMSO at 25°C, filter, and evaporate to determine solute mass. Cross-validate with computational solubility parameters (Hansen solubility spheres) and DSC analysis of melting points to identify polymorphic variations .
Q. What strategies validate the absence of toxic byproducts (e.g., fluorinated aromatics) in synthetic batches?
- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect trace byproducts (e.g., 3-fluorobenzoic acid). Compare retention times with spiked standards. Toxicity screening via Ames tests (Salmonella typhimurium strains) confirms mutagenicity thresholds .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
